1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
The synthesis of 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The process typically involves the use of cyclobutylamine and a suitable benzotriazole precursor. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives with different degrees of saturation.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzotriazoles .
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it is investigated for its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine can be compared with other similar compounds, such as 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-indazol-5-amine and other benzotriazole derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct chemical and biological properties.
Similar Compounds
- 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-indazol-5-amine
- 4,5,6,7-Tetrahydro-1H-benzotriazole derivatives
- 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-indazole derivatives
These comparisons highlight the compound’s potential for unique applications and further research.
Eigenschaften
Molekularformel |
C10H16N4 |
---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
3-cyclobutyl-4,5,6,7-tetrahydrobenzotriazol-5-amine |
InChI |
InChI=1S/C10H16N4/c11-7-4-5-9-10(6-7)14(13-12-9)8-2-1-3-8/h7-8H,1-6,11H2 |
InChI-Schlüssel |
YFKAMTDWDWWCJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2C3=C(CCC(C3)N)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.